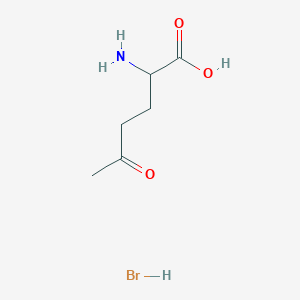

2-Amino-5-oxohexanoic acid;hydrobromide

CAS No.:

Cat. No.: VC16479639

Molecular Formula: C6H12BrNO3

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12BrNO3 |

|---|---|

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | 2-amino-5-oxohexanoic acid;hydrobromide |

| Standard InChI | InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H |

| Standard InChI Key | MZQKNRUNFROUCX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCC(C(=O)O)N.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Amino-5-oxohexanoic acid hydrobromide (IUPAC name: (2S)-2-amino-5-oxohexanoic acid; hydrobromide) is a brominated salt derivative of 2-amino-5-oxohexanoic acid. Its molecular formula is C₆H₁₂BrNO₃, with a molar mass of 226.07 g/mol. The compound’s structure features:

-

A six-carbon backbone with an amino group (-NH₂) at the C2 position.

-

A ketone group (=O) at the C5 position.

-

A carboxylate group (-COOH) at the C6 position, neutralized by a hydrobromic acid (HBr) counterion.

The stereochemistry at C2 determines its enantiomeric form, with the (S)-configuration being commercially available as a research chemical.

Table 1: Key Chemical Data for (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide

| Property | Value |

|---|---|

| CAS Number | 1217856-43-3 |

| Molecular Formula | C₆H₁₂BrNO₃ |

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | (2S)-2-amino-5-oxohexanoic acid; hydrobromide |

| SMILES | CC(=O)CCC(C(=O)O)N.Br |

| InChI | InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 |

Synthesis and Manufacturing

Enantioselective Synthesis Routes

The synthesis of 2-amino-5-oxohexanoic acid hydrobromide typically involves multi-step processes to achieve stereochemical purity. Two prominent methods are outlined below:

Aspartic Acid Derivatization

A scalable approach begins with L-aspartic acid, which undergoes formylation using methyl formate under acidic conditions to introduce the ketone group. Subsequent bromination with hydrobromic acid yields the hydrobromide salt. This method achieves a 93% yield in laboratory settings, with purification via recrystallization.

Sorbic Acid-Based Synthesis

An alternative eight-step route starts with sorbic acid, leveraging stereospecific intramolecular Diels-Alder reactions to establish the (S)-configuration. The final step involves quenching the free amino acid with HBr to form the hydrobromide salt. While this method is more labor-intensive, it avoids racemization, making it suitable for high-purity applications.

Industrial-Scale Production

A patented method (CN112645833A) optimized for large-scale production utilizes L-2-aminoadipic acid as a precursor . Key steps include:

-

Fmoc Protection: Reaction with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in acetone-water medium.

-

Formaldehyde Cyclization: Paraformaldehyde and p-toluenesulfonic acid catalyze cyclization in toluene.

-

Boc Protection and Ammonolysis: Di-tert-butyl dicarbonate (Boc₂O) and ammonium carbonate introduce protective groups.

-

Hydrolysis and Salt Formation: Lithium hydroxide-mediated hydrolysis followed by HBr neutralization yields the hydrobromide salt .

Physicochemical Properties

Solubility and Stability

The hydrobromide salt exhibits high solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). In aqueous solutions (pH 6–7), it remains stable for >24 hours at 25°C but degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Lyophilized forms are stable for up to two years at -20°C.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (N-H bend).

-

NMR: ¹H NMR (D₂O, 400 MHz) δ 4.32 (t, J = 6.8 Hz, 1H, CH-NH₂), 2.48 (m, 2H, CH₂-CO), 2.12 (s, 3H, CH₃).

-

Mass Spectrometry: ESI-MS m/z 145.16 [M-Br]⁺, confirming the molecular ion peak.

Applications in Pharmaceutical Research

Peptide Synthesis

The compound serves as a key intermediate in synthesizing α-aminoadipic acid peptides, which are structural analogs of glutamic acid peptides. These derivatives are investigated for their neuropharmacological activity, particularly in modulating NMDA receptors .

Antibiotic Precursor

As a degradation product of cephalosporin antibiotics, 2-amino-5-oxohexanoic acid hydrobromide aids in studying antibiotic resistance mechanisms. Its ketone group enables conjugation with β-lactam rings, enhancing drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume